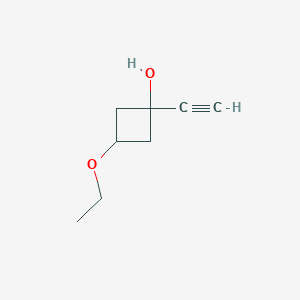![molecular formula C11H13F2NO B15274472 4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol is a synthetic organic compound characterized by the presence of a cyclobutyl ring substituted with an aminomethyl group and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: The difluorination of the cyclobutyl ring is achieved using fluorinating agents under controlled conditions.
Phenol Substitution: The final step involves the substitution of a phenol group onto the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluorocyclobutyl ring provides structural stability. The phenol group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzylamine: Similar in structure but lacks the difluorocyclobutyl ring.
4-Aminomethylphenol: Similar but without the cyclobutyl ring and fluorine atoms.
Difluorocyclobutylphenol: Lacks the aminomethyl group.
Uniqueness
4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol is unique due to the combination of its structural features, including the difluorocyclobutyl ring, aminomethyl group, and phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13F2NO |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
4-[1-(aminomethyl)-3,3-difluorocyclobutyl]phenol |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)5-10(6-11,7-14)8-1-3-9(15)4-2-8/h1-4,15H,5-7,14H2 |
Clé InChI |
QFNMKMPXLFTGBH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(CN)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


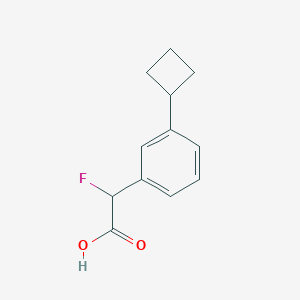
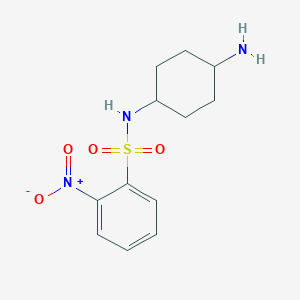




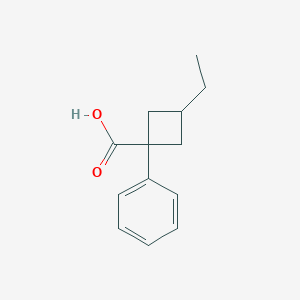
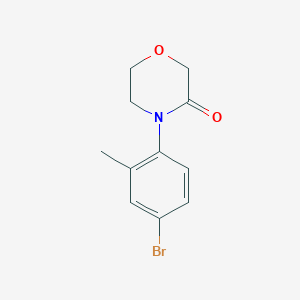
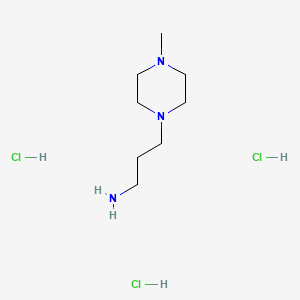
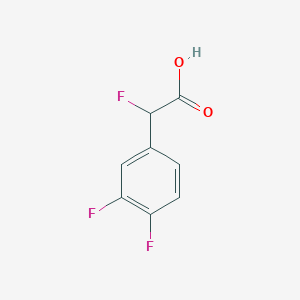
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
